REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:6].[CH2:12]([Sn](CC)(CC)CC)[CH3:13].[Cl-].[Li+]>CN(C=O)C.[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH2:12]([C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:6])[CH3:13] |f:2.3,5.6.7|
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Name
|
|
Quantity
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0.3 g
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Type
|
reactant
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Smiles
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BrC=1C=C(C#N)C=CC1OC
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Name
|
|
Quantity
|
0.56 mL
|
Type
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reactant
|
Smiles
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C(C)[Sn](CC)(CC)CC
|
Name
|
|
Quantity
|
0.18 g
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Type
|
reactant
|
Smiles
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[Cl-].[Li+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.072 g
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Type
|
catalyst
|
Smiles
|
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
135 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The mixture was partitioned between saturated NaHCO3 and EtOAc
|
Type
|
WASH
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Details
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The organic phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by gradient elution on silica gel (0 to 10% EtOAc in hexanes)
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Name
|
|
Type
|
product
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Smiles
|
C(C)C=1C=C(C#N)C=CC1OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |